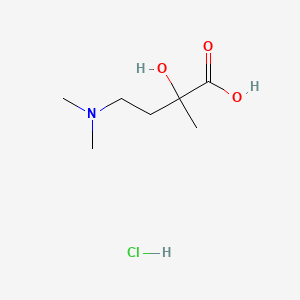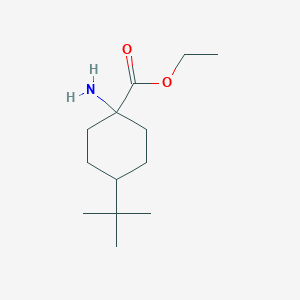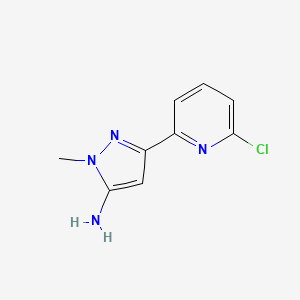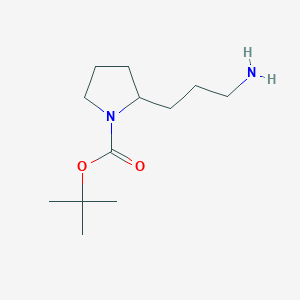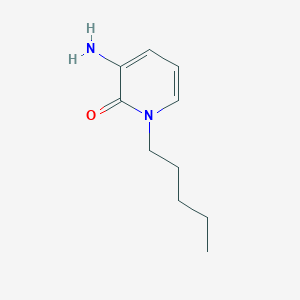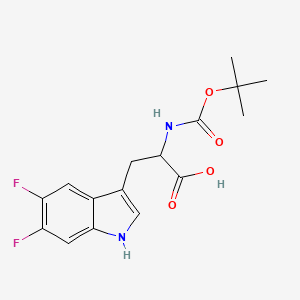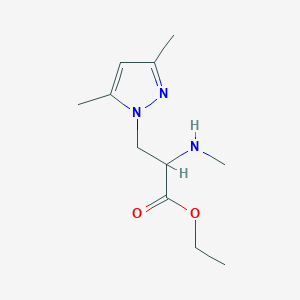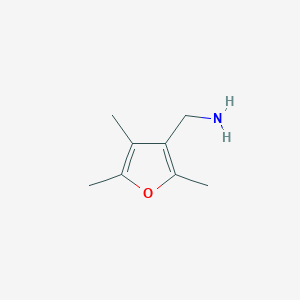
(2,4,5-Trimethylfuran-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4,5-Trimethylfuran-3-yl)methanamine: is an organic compound characterized by a furan ring substituted with three methyl groups and an amine group attached to the methylene carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,5-Trimethylfuran-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2,4,5-trimethylfuran.
Formylation: The furan ring undergoes formylation to introduce a formyl group at the 3-position.
Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.
Amination: Finally, the hydroxymethyl group is converted to an amine group through a reaction with ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The process may include continuous flow reactions, advanced catalysts, and purification techniques to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2,4,5-Trimethylfuran-3-yl)methanamine can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The amine group can participate in substitution reactions, forming amides, imines, or other nitrogen-containing compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acyl chlorides, aldehydes, or ketones.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amides, imines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: (2,4,5-Trimethylfuran-3-yl)methanamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Biology:
Biochemical Studies: The compound can serve as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of advanced materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of (2,4,5-Trimethylfuran-3-yl)methanamine involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of hydrogen bonds, ionic bonds, or covalent modifications, affecting the activity of enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its application, such as catalysis, biochemical assays, or drug development.
Vergleich Mit ähnlichen Verbindungen
(2,4,5-Trimethylfuran-3-yl)methanol: Similar structure but with a hydroxyl group instead of an amine group.
(2,4,5-Trimethylfuran-3-yl)acetic acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness:
Reactivity: The presence of the amine group in (2,4,5-Trimethylfuran-3-yl)methanamine provides unique reactivity compared to its analogs, enabling different types of chemical transformations.
Applications: Its unique structure allows for specific applications in catalysis, biochemical studies, and drug development that may not be achievable with similar compounds.
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
(2,4,5-trimethylfuran-3-yl)methanamine |
InChI |
InChI=1S/C8H13NO/c1-5-6(2)10-7(3)8(5)4-9/h4,9H2,1-3H3 |
InChI-Schlüssel |
LGGVQTWAFDYLAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=C1CN)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


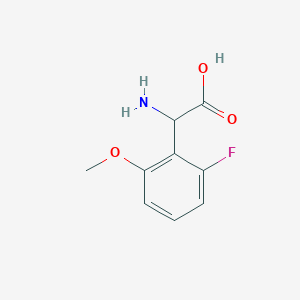



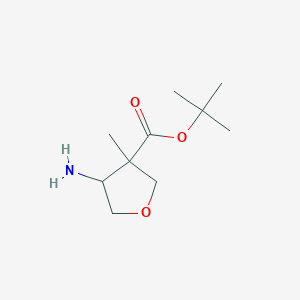
![2-Azabicyclo[3.3.1]nonan-8-one](/img/structure/B13542337.png)
